6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with 4-chloroaniline, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of catalysts such as molecular iodine or montmorillonite K-10, which facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated quinoline compounds .
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antifungal activity may be due to its ability to enhance lipophilicity and penetrate fungal cells .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
- 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid
- 2-Phenyl-4-quinolinecarboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H8Cl2NO2- |
---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)/p-1 |
InChI Key |
ICGJQZNTTPOWLN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)[O-])Cl |
Origin of Product |
United States |
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